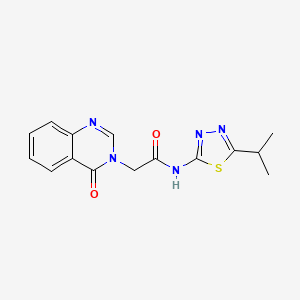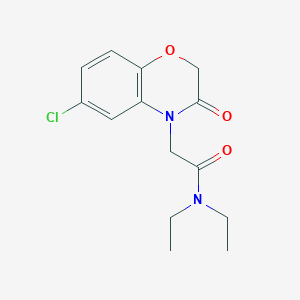![molecular formula C12H19N3O B4677288 N-butyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4677288.png)
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea
Overview
Description
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPEU, is a chemical compound that has been widely used in scientific research. BPEU is a small molecule that has the potential to modulate various biological processes.
Mechanism of Action
The mechanism of action of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea involves the inhibition of PTP activity. PTPs are enzymes that catalyze the dephosphorylation of tyrosine residues on proteins. By inhibiting PTP activity, this compound can modulate various cellular processes that are regulated by tyrosine phosphorylation. This compound has also been shown to modulate the activity of ion channels by binding to specific sites on the channels.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. This compound has been shown to inhibit the growth of cancer cells by modulating the activity of PTPs. This compound has also been shown to modulate pain perception and thermoregulation by modulating the activity of ion channels. In addition, this compound has been shown to modulate the activity of various enzymes, such as phosphatases and kinases, which are involved in various cellular processes.
Advantages and Limitations for Lab Experiments
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes, making it an ideal tool for investigating intracellular processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound has a relatively low potency, which may limit its effectiveness in some experiments. In addition, this compound has a relatively short half-life, which may limit its usefulness in long-term experiments.
Future Directions
There are several future directions for the use of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea in scientific research. This compound has the potential to be used as a therapeutic agent for various diseases, such as cancer and chronic pain. This compound can also be used as a tool to investigate the role of PTPs and ion channels in various biological processes. In addition, this compound can be used as a starting point for the development of new compounds that modulate PTP and ion channel activity.
Conclusion:
In conclusion, this compound is a small molecule that has the potential to modulate various biological processes. This compound has been extensively used in scientific research as a tool to investigate intracellular processes. The synthesis of this compound is well-established, and the purity of the compound can be easily determined using various analytical techniques. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including its use as a therapeutic agent and a starting point for the development of new compounds.
Scientific Research Applications
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been extensively used in scientific research as a tool to investigate various biological processes. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to modulate the activity of various ion channels, such as TRPM8 and TRPV1, which are involved in pain perception and thermoregulation.
properties
IUPAC Name |
1-butyl-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-4-8-14-12(16)15-10(2)11-6-5-7-13-9-11/h5-7,9-10H,3-4,8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZATJHFQIMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677210.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)
![ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B4677233.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4677236.png)
![N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4677242.png)
amine hydrochloride](/img/structure/B4677249.png)
![N-(2,5-dichlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4677269.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4677277.png)
![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4677279.png)
![8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4677296.png)
![3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4677309.png)
![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)

